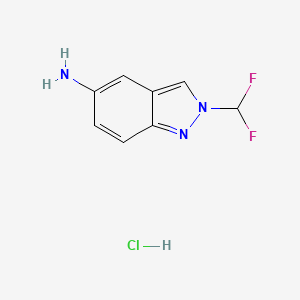
2-(difluoromethyl)-2H-indazol-5-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-2H-indazol-5-amine hydrochloride is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethyl)-2H-indazol-5-amine hydrochloride typically involves the introduction of the difluoromethyl group into the indazole core. One common method is the difluoromethylation of indazole derivatives using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound suitable for research and industrial applications .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; room temperature to reflux conditions.
Substitution: Nucleophiles such as amines, thiols; solvents like dimethyl sulfoxide or acetonitrile; room temperature to elevated temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives of the indazole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted indazole derivatives with various functional groups replacing the difluoromethyl group.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-2H-indazol-5-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 2-(difluoromethyl)-2H-indazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
2-(Trifluoromethyl)-2H-indazol-5-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Chloromethyl)-2H-indazol-5-amine: Contains a chloromethyl group instead of a difluoromethyl group.
2-(Bromomethyl)-2H-indazol-5-amine: Contains a bromomethyl group instead of a difluoromethyl group.
Uniqueness: The presence of the difluoromethyl group in 2-(difluoromethyl)-2H-indazol-5-amine hydrochloride provides unique chemical and biological properties, such as enhanced stability and activity, compared to its analogs with different substituents. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H8ClF2N3 |
|---|---|
Peso molecular |
219.62 g/mol |
Nombre IUPAC |
2-(difluoromethyl)indazol-5-amine;hydrochloride |
InChI |
InChI=1S/C8H7F2N3.ClH/c9-8(10)13-4-5-3-6(11)1-2-7(5)12-13;/h1-4,8H,11H2;1H |
Clave InChI |
FAEFGENWFVZNCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NN(C=C2C=C1N)C(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13496699.png)
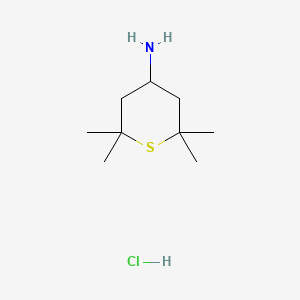
![1-[5-Amino-2-(2,2-difluoroethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13496711.png)
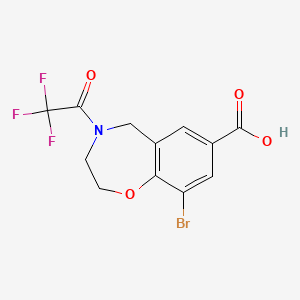
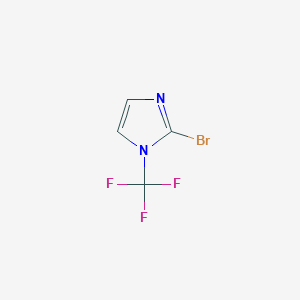
![rac-(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13496717.png)
![2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride](/img/structure/B13496728.png)
![6-[(Boc-amino)methyl]nicotinonitrile](/img/structure/B13496741.png)
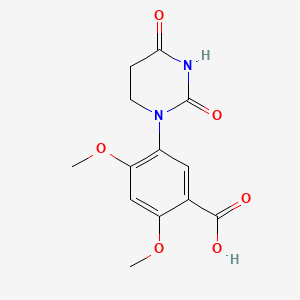
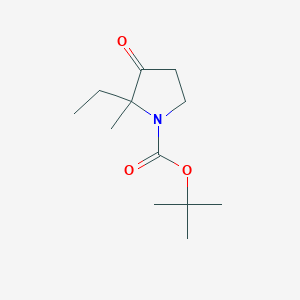
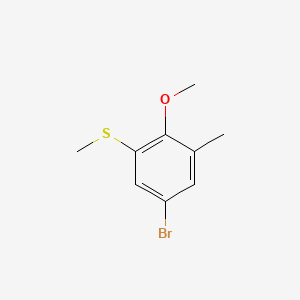
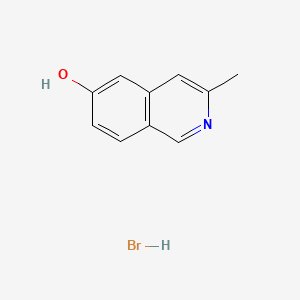

![N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide hydrochloride](/img/structure/B13496769.png)
